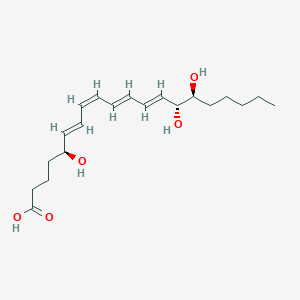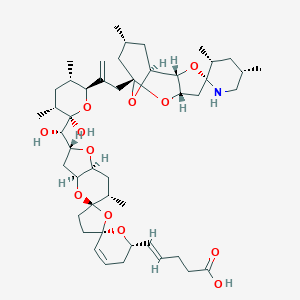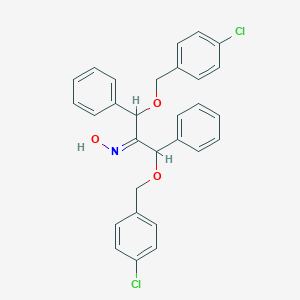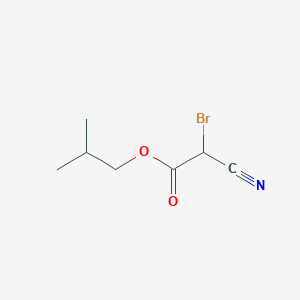![molecular formula C13H22N2O2 B164375 Bis[(S)-4-isopropyl-4,5-dihydrooxazol-2-yl]methane CAS No. 131833-90-4](/img/structure/B164375.png)
Bis[(S)-4-isopropyl-4,5-dihydrooxazol-2-yl]methane
Overview
Description
“Bis[(S)-4-isopropyl-4,5-dihydrooxazol-2-yl]methane” is a chemical compound with the CAS Number: 131833-90-4. Its molecular weight is 238.33 and its IUPAC name is (4S)-4-isopropyl-2-{[(4S)-4-isopropyl-4,5-dihydro-1,3-oxazol-2-yl]methyl}-4,5-dihydro-1,3-oxazole .
Molecular Structure Analysis
The molecule contains a total of 40 bonds. There are 18 non-H bonds, 2 multiple bonds, 4 rotatable bonds, 2 double bonds, 2 five-membered rings, and 2 aliphatic ethers .Physical And Chemical Properties Analysis
The compound is a solid at room temperature. It has a density of 1.2±0.1 g/cm³, a boiling point of 308.1±25.0 °C at 760 mmHg, and a flash point of 115.1±15.7 °C. It has 4 H bond acceptors, 0 H bond donors, and 4 freely rotating bonds. Its ACD/LogP is 0.95 .Scientific Research Applications
- Researchers have investigated the potential of aerogels as catalysts for organic reactions. Specifically, a nanocomposite aerogel based on nanocrystalline nickel ferrite (NiFe₂O₄) dispersed on amorphous porous silica aerogel has been studied .
- A mild and efficient method catalyzed by α-chymotrypsin has been developed for the synthesis of bis(indolyl)methanes. This cascade process involves the reaction between indole and aromatic aldehydes .
- Researchers have reported an unexpected yet efficient aminocatalytic nucleophilic addition of indole to aryl aldehydes, leading to the synthesis of pharmacologically important bis(indolyl)methanes .
- Nanomagnetite (Fe₃O₄) has been applied as a recyclable catalyst for the preparation of bis(pyrazolyl)methane derivatives. The condensation reaction between 2a and aryl aldehydes occurs under solvent-free conditions, yielding high yields .
- The synthesis of bis(1H-indazol-1-yl)methane offers synthetic access to investigate the coordination properties of this family of compounds .
- Bis[(4S)-(1-methylethyl)oxazolin-2-yl]methane serves as a ligand to prepare novel ruthenium-pyridine-carboxylate complexes. These complexes act as new catalytic systems for alkene epoxidation .
Catalysis with Nanocomposite Aerogels
Cascade Synthesis via α-Chymotrypsin
Aminocatalytic Synthesis
Room-Temperature Synthesis with Nanomagnetite Catalysts
Coordination Chemistry Investigations
Ligand for Ruthenium-Pyridine-Carboxylate Complexes
Safety and Hazards
properties
IUPAC Name |
(4S)-4-propan-2-yl-2-[[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]methyl]-4,5-dihydro-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O2/c1-8(2)10-6-16-12(14-10)5-13-15-11(7-17-13)9(3)4/h8-11H,5-7H2,1-4H3/t10-,11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEHOIBBPRFRZFW-GHMZBOCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1COC(=N1)CC2=NC(CO2)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1COC(=N1)CC2=N[C@H](CO2)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20449730 | |
| Record name | (4S,4'S)-2,2'-Methylenebis[4-(propan-2-yl)-4,5-dihydro-1,3-oxazole] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20449730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis[(S)-4-isopropyl-4,5-dihydrooxazol-2-yl]methane | |
CAS RN |
131833-90-4 | |
| Record name | (4S,4'S)-2,2'-Methylenebis[4-(propan-2-yl)-4,5-dihydro-1,3-oxazole] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20449730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary application of Bis[(4S)-(1-methylethyl)oxazolin-2-yl]methane in organic chemistry?
A1: Bis[(4S)-(1-methylethyl)oxazolin-2-yl]methane functions as a chiral ligand in metal-catalyzed reactions. [] Chiral ligands play a crucial role in enantioselective synthesis, enabling the preferential formation of one enantiomer over the other. By influencing the spatial arrangement around the metal center of the catalyst, this compound facilitates the creation of new chiral centers with high enantiomeric excess. This is particularly valuable in the pharmaceutical industry, where the synthesis of enantiomerically pure drugs is often essential for efficacy and safety.
Q2: How is Bis[(4S)-(1-methylethyl)oxazolin-2-yl]methane synthesized?
A2: The synthesis of Bis[(4S)-(1-methylethyl)oxazolin-2-yl]methane involves a multi-step process starting with L-valinol. [] First, L-valinol undergoes a transamination reaction with dimethyl malonate. This is followed by chlorination with thionyl chloride (SOCl2) and subsequent cyclization using lithium methoxide (LiOMe) in methanol. This reaction sequence efficiently yields the desired chiral bisoxazoline ligand.
Q3: What are the storage recommendations for Bis[(4S)-(1-methylethyl)oxazolin-2-yl]methane?
A3: Bis[(4S)-(1-methylethyl)oxazolin-2-yl]methane exhibits stability at ambient temperature. [] This property makes it convenient for handling and storage in laboratory settings without requiring specialized conditions like low temperatures or inert atmospheres.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[2-(2-Diphenylphosphanyl-6-methoxyphenyl)-3-methoxyphenyl]-diphenylphosphane](/img/structure/B164294.png)





![3-Cyclobutene-1,2-dione,3-ethoxy-4-[[1-(hydroxymethyl)propyl]amino]-,(R)-(9CI)](/img/structure/B164329.png)





